molecular formula C20H18BrN3O3S B2780182 3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681267-40-3

3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2780182
CAS No.: 681267-40-3
M. Wt: 460.35
InChI Key: CUHKZVINPPTYKT-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18BrN3O3S and its molecular weight is 460.35. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-12-6-7-16(8-13(12)2)24-19(17-10-28(26,27)11-18(17)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHKZVINPPTYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the common synthetic pathways for preparing thieno[3,4-c]pyrazole derivatives like this compound?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include:

  • Cyclocondensation : Reacting thiophene derivatives with hydrazines to form the pyrazole ring .
  • Functionalization : Introducing substituents (e.g., 3,4-dimethylphenyl) via nucleophilic substitution or coupling reactions .
  • Amide coupling : Attaching the benzamide moiety using reagents like EDCI/HOBt in DMF or THF .
    Table 1 : Representative reaction conditions for similar compounds:
StepReagents/ConditionsYield (%)Reference
Core formationThiosemicarbazide, reflux in EtOH60–75
BrominationNBS (N-bromosuccinimide), CCl₄, light45–55
Amide couplingEDCI, DMF, rt, 12 h70–85

Advanced: How can reaction conditions be optimized to improve cyclization efficiency during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization by stabilizing intermediates .
  • Temperature control : Lowering reaction temperatures (0–5°C) reduces side reactions during bromination .
  • Catalyst use : Transition metals (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups .
    Methodological tip : Use in-situ FTIR or HPLC monitoring to track reaction progress and adjust conditions dynamically .

Advanced: How should researchers resolve contradictory bioactivity data in thieno[3,4-c]pyrazole derivatives?

Answer:
Contradictions often arise from structural variations or assay conditions. Mitigation approaches:

  • Comparative SAR studies : Systematically vary substituents (e.g., Br vs. Cl) and correlate with activity .
  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) .
  • Structural validation : Confirm compound purity via NMR (e.g., ¹H/¹³C) and HPLC (>98% purity) .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₂₁H₁₉BrN₂O₃S₂) with <2 ppm error .
  • X-ray crystallography : Resolves 3D structure and confirms dihedral angles between the thienopyrazole and benzamide moieties .

Advanced: How does the bromine substituent influence electronic properties and target binding?

Answer:
The bromine atom:

  • Electron withdrawal : Enhances electrophilicity of the benzamide group, potentially improving interactions with nucleophilic residues in enzymes .
  • Steric effects : May hinder binding in sterically constrained active sites compared to smaller substituents (e.g., Cl) .
    Table 2 : Comparative substituent effects on IC₅₀ (hypothetical data based on ):
SubstituentIC₅₀ (μM)Target Enzyme
Br0.45Kinase X
Cl0.78Kinase X
CH₃1.20Kinase X

Advanced: What computational methods predict binding interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models interactions with enzyme active sites; validate with binding free energy calculations (ΔG) .
  • DFT (Density Functional Theory) : Calculates electrostatic potential maps to identify reactive regions .
  • MD (Molecular Dynamics) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Storage conditions : Protect from light (due to bromine’s photosensitivity) at –20°C under argon .
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to detect hydrolysis byproducts .

Advanced: How can SAR studies guide modifications to the benzamide moiety?

Answer:

  • Substituent scanning : Replace the 3-bromo group with electron-donating (e.g., OCH₃) or bulky groups (e.g., tert-butyl) .
  • Bioisosteric replacement : Swap the benzamide for sulfonamide to modulate solubility and binding .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using crystallographic data from related compounds .

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